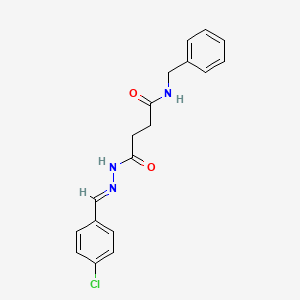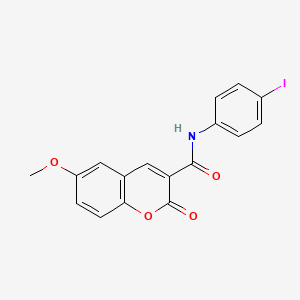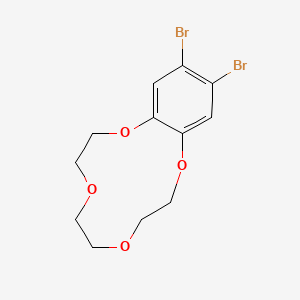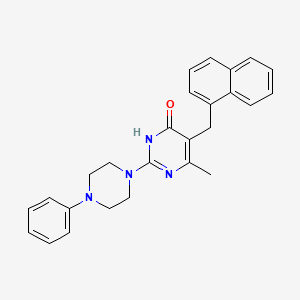![molecular formula C25H23BrN2O6S B11111794 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11111794.png)
3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features a combination of bromobenzoyl, phenyl, methyl, morpholino, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of benzoic acid derivatives, followed by amide formation with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve the inhibition of enzyme activity or the modulation of protein-protein interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
Uniqueness
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for a wider range of applications compared to its analogs .
Properties
Molecular Formula |
C25H23BrN2O6S |
|---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[3-[(4-bromobenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23BrN2O6S/c1-17-5-6-19(15-23(17)35(31,32)28-11-13-33-14-12-28)25(30)34-22-4-2-3-21(16-22)27-24(29)18-7-9-20(26)10-8-18/h2-10,15-16H,11-14H2,1H3,(H,27,29) |
InChI Key |
PBYOFZGBNQAXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B11111722.png)
![2-chloro-N-(2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11111730.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11111753.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11111765.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)

![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)

![1-(ethylsulfonyl)-N-[4-(morpholin-4-yl)benzyl]piperidine-3-carboxamide](/img/structure/B11111790.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11111796.png)
![3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11111799.png)
